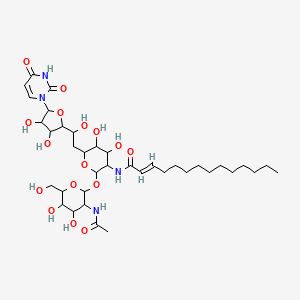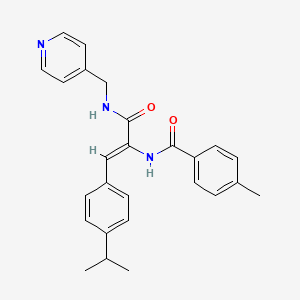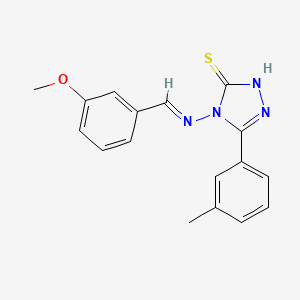![molecular formula C17H17NO2S2 B12046399 (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a chromene moiety, a thiazolidinone ring, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the chromene derivative, followed by the formation of the thiazolidinone ring. The key steps include:
Preparation of the Chromene Derivative: This involves the condensation of salicylaldehyde with an appropriate ketone in the presence of a base to form the chromene ring.
Formation of the Thiazolidinone Ring: The chromene derivative is then reacted with a thioamide and a propyl halide under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or arylated thiazolidinone derivatives.
Scientific Research Applications
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s chromene moiety imparts unique optical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It modulates the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity but different structural features.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties, used in materials science.
Uniqueness
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one stands out due to its combination of a chromene moiety and a thiazolidinone ring, which imparts unique biological and optical properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a versatile compound in both medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H17NO2S2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H17NO2S2/c1-3-8-18-16(19)15(22-17(18)21)10-13-9-12-6-4-5-7-14(12)20-11(13)2/h4-7,9-11H,3,8H2,1-2H3/b15-10- |
InChI Key |
XEGKDHKVJSUJPK-GDNBJRDFSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B12046321.png)

![3-methylbutyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12046333.png)
![(E)-1-hydroxy-3-oxo-N'-(pyridin-2-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12046339.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046348.png)
![[3-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12046355.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12046377.png)
![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)


![3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12046396.png)
